molecular formula C10H17NO2 B3375954 methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 116195-42-7

methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3375954
CAS No.: 116195-42-7
M. Wt: 183.25 g/mol
InChI Key: BEHXBZVNQAYCKW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes a methyl ester group and an isopropyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1-(propan-2-yl)-1,4-pentadiene-3-one with an amine source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include pyrrole oxides, alcohol derivatives, and substituted pyrroles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The pyrrole ring can participate in electron transfer reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, which lacks the ester and isopropyl groups.

    Methyl pyrrole-3-carboxylate: Similar structure but without the isopropyl group.

    2-Methyl-1H-pyrrole-3-carboxylate: Lacks the isopropyl group but has a similar ester functionality.

Uniqueness

Methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of both the ester and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

methyl 5-methyl-1-propan-2-yl-2,3-dihydropyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHXBZVNQAYCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCN1C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl 2-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

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